molecular formula C20H21NO2 B5129411 3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile

3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile

Cat. No. B5129411
M. Wt: 307.4 g/mol
InChI Key: KVEZJNXNCFQGFR-QGOAFFKASA-N
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Description

3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile, also known as BMPPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. BMPPA is a member of the stilbene family and has a molecular weight of 357.47 g/mol.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : 3-(4-Butoxy-3-Methoxyphenyl)-2-Phenylacrylonitrile and similar compounds are synthesized through base-catalyzed reactions involving specific benzaldehydes and acetonitriles (Kavitha et al., 2006). This process is pivotal in creating bioactive heterocycles used in various scientific applications.
  • Crystal Structure Analysis : These compounds often exhibit intriguing structural properties, such as specific crystallization patterns and intermolecular hydrogen bonds, which are critical in understanding their reactivity and potential applications (Shinkre et al., 2008).

Medicinal Chemistry and Cancer Research

  • Breast Cancer Research : A study discovered that a family of 2-phenylacrylonitriles, closely related to 3-(4-Butoxy-3-Methoxyphenyl)-2-Phenylacrylonitrile, showed significant growth inhibition in various human cancer cell lines. Particularly, one compound displayed selective growth inhibition in estrogen receptor-positive human breast cancer cells (Tarleton et al., 2011).

Material Science and Catalysis

  • Catalytic Activity : These compounds can be utilized in the synthesis of complex chemical structures, such as phthalocyanine complexes, which are used as catalysts in oxidation reactions. Their ability to facilitate specific chemical reactions makes them valuable in material science (Saka et al., 2013).
  • Liquid Crystal Research : In the field of liquid crystals, derivatives of phenylacrylonitriles demonstrate unique properties, such as forming different phases under varying conditions. This research is crucial for advancing technologies in displays and optical devices (Smits et al., 1997).

Photophysical and Photochemical Studies

  • Photodynamic Therapy : Certain derivatives, when synthesized with metals like zinc(II) and lead(II), exhibit properties suitable for photodynamic therapy applications in cancer treatment. Their ability to generate singlet oxygen and undergo photodegradation makes them potential candidates for medical applications (Demirbaş et al., 2016).

Electrochemical Applications

  • Electrochemical Properties : These compounds, especially when combined with metals, have significant electrochemical properties. They can form various redox species, indicating potential applications in electrochemical technologies (Özer et al., 2007) Their behavior in redox reactions is essential for understanding and developing new materials in electronics and energy storage.

properties

IUPAC Name

(Z)-3-(4-butoxy-3-methoxyphenyl)-2-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-3-4-12-23-19-11-10-16(14-20(19)22-2)13-18(15-21)17-8-6-5-7-9-17/h5-11,13-14H,3-4,12H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVEZJNXNCFQGFR-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(4-butoxy-3-methoxyphenyl)-2-phenylprop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile
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3-(4-butoxy-3-methoxyphenyl)-2-phenylacrylonitrile

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